molecular formula C21H29NO5 B2423932 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 1327559-53-4

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B2423932
CAS No.: 1327559-53-4
M. Wt: 375.465
InChI Key: SGUQFKOVYYQGAT-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C21H29NO5 and its molecular weight is 375.465. The purity is usually 95%.
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Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5/c1-20(2)11-15-7-6-8-17(19(15)27-20)24-14-18(23)22-12-16-13-25-21(26-16)9-4-3-5-10-21/h6-8,16H,3-5,9-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUQFKOVYYQGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3COC4(O3)CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activity. The compound features a unique spirocyclic structure that may influence its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 1 4 dioxaspiro 4 5 decan 2 ylmethyl 2 2 2 dimethyl 2 3 dihydrobenzofuran 7 yl oxy acetamide\text{N 1 4 dioxaspiro 4 5 decan 2 ylmethyl 2 2 2 dimethyl 2 3 dihydrobenzofuran 7 yl oxy acetamide}

Key Properties:

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: 341.39 g/mol
  • CAS Number: [insert CAS number]

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity which can lead to therapeutic effects.
  • Receptor Binding: The spirocyclic structure allows for unique binding interactions with various receptors, potentially influencing signaling pathways.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity against Human Cancer Cell Lines: Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells such as MCF-7 (breast adenocarcinoma) and HuTu 80 (duodenal adenocarcinoma). The cytotoxic effects are often linked to the generation of reactive oxygen species (ROS), which can lead to DNA damage and cell death .

Antimicrobial Activity

Certain derivatives have demonstrated antimicrobial properties against pathogenic bacteria and fungi. The introduction of specific functional groups may enhance this activity:

  • Activity Against Bacteria and Fungi: Compounds with similar frameworks have shown efficacy against antibiotic-resistant strains of Staphylococcus and various phytopathogenic fungi .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Study 1Demonstrated significant cytotoxicity in MCF-7 cells with an IC50 comparable to Doxorubicin .
Study 2Investigated the apoptotic pathways activated by the compound in cervical cancer cells .
Study 3Reported enhanced antimicrobial activity with the introduction of nitro groups in benzofuroxan derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide typically involves:

  • Formation of the Spirocyclic Intermediate : This is achieved through a cyclization reaction involving appropriate precursors.
  • Introduction of the Benzofuran Moiety : The benzofuran component is added via a nucleophilic substitution reaction.
  • Acetamide Formation : The final step involves the acetamide formation under controlled conditions to ensure high yield and purity.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer activity against various cell lines. For instance, compounds derived from spirocyclic structures have shown promising results in inhibiting tumor growth in vitro and in vivo .

The compound's interaction with specific molecular targets can modulate various biochemical pathways:

  • Mechanism of Action : The unique spirocyclic structure allows for specific binding interactions with enzymes or receptors, potentially leading to therapeutic effects in different disease states . Further studies are required to elucidate these mechanisms.

Industrial Applications

In addition to its medicinal potential, this compound can be utilized in industrial settings:

  • Specialty Chemicals Production : Its unique reactivity makes it suitable for synthesizing specialty chemicals used in various applications.
  • Material Science : The compound's properties can be harnessed in developing new materials with specific functionalities.

Case Study 1: Anticancer Research

In a study examining the anticancer properties of related compounds, researchers found that spirocyclic derivatives exhibited significant growth inhibition against multiple cancer cell lines. The mechanism was attributed to their ability to interfere with cellular signaling pathways .

Case Study 2: Synthesis Optimization

A recent investigation focused on optimizing the synthesis of similar compounds using greener chemistry principles. The study highlighted the use of continuous flow reactors to enhance yield and reduce environmental impact during the synthesis process .

Q & A

Q. What are the recommended synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from spirocyclic ketone precursors and functionalized dihydrobenzofuran derivatives. Key steps include:

  • Cyclization : Formation of the 1,4-dioxaspiro[4.5]decane core via acid-catalyzed cyclization of 1,2-diols with ketones .
  • Coupling Reactions : Amide bond formation between the spirocyclic amine and the dihydrobenzofuran-oxyacetate moiety using coupling agents like EDC/HOBt .
  • Optimization : Reaction temperature (40–60°C), solvent choice (e.g., DMF for solubility), and catalyst selection (e.g., DMAP for acylation) are critical. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify spirocyclic and dihydrobenzofuran moieties. Key signals include the acetamide carbonyl (~168 ppm in 13^13C) and dihydrobenzofuran methyl groups (~1.4 ppm in 1^1H) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for the spirocyclic system .

Advanced Research Questions

Q. What experimental strategies are effective for studying the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (association/dissociation rates) using immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Dynamics Simulations : Predicts binding modes using software like GROMACS, validated by mutagenesis studies of target residues .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardized Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Orthogonal Validation : Confirm activity via independent assays (e.g., enzymatic inhibition + cellular viability assays) .
  • Meta-Analysis : Cross-reference structural analogs (e.g., spirocyclic derivatives with modified substituents) to identify trends in activity .

Q. What computational methods are suitable for modeling the spirocyclic system’s conformational flexibility?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates energy minima for spirocyclic conformers using B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Autodock Vina predicts binding poses, prioritizing low-energy conformations from DFT .
  • Free-Energy Perturbation (FEP) : Assesses the impact of substituent modifications (e.g., methyl vs. ethyl groups) on binding affinity .

Structural and Functional Analysis

Q. How do structural modifications (e.g., substituent changes on the dihydrobenzofuran ring) affect the compound’s physicochemical properties?

Methodological Answer:

  • LogP Measurements : Shake-flask method quantifies lipophilicity; electron-withdrawing groups (e.g., -Cl) increase LogP, affecting membrane permeability .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; bulky substituents may reduce melting points .
  • Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) to correlate substituent polarity with aqueous solubility .

Q. What are the key structural analogs of this compound, and how do their properties compare?

Q. How can researchers optimize the scalability of synthesis without compromising stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous processing minimizes batch variability and improves heat management for cyclization steps .
  • Chiral Catalysts : Use (R)-BINAP-based catalysts to maintain enantiopurity during amide coupling .
  • In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time .

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